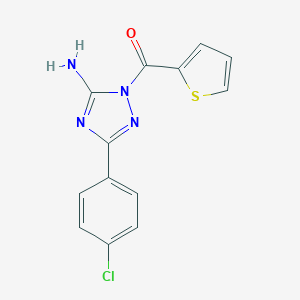
3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE is a heterocyclic compound that contains both triazole and thiophene rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves the formation of the triazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate hydrazine derivatives with thiophene carboxylic acids under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); temperatures ranging from 0°C to room temperature.
Substitution: Amines, thiols; solvents like DMF or dichloromethane (DCM); temperatures ranging from room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole]: Shares the triazole ring but differs in the presence of a thiadiazole ring instead of a thiophene ring.
[5-Amino-3-(4-chlorophenyl)-1,2,4-oxadiazole]: Contains an oxadiazole ring, offering different chemical properties and reactivity.
[5-Amino-3-(4-chlorophenyl)-1,2,4-triazole]: Lacks the thiophene moiety, making it structurally simpler.
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-1-(THIOPHENE-2-CARBONYL)-1H-1,2,4-TRIAZOL-5-AMINE lies in its combined triazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug design and materials science applications.
Eigenschaften
Molekularformel |
C13H9ClN4OS |
|---|---|
Molekulargewicht |
304.76g/mol |
IUPAC-Name |
[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H9ClN4OS/c14-9-5-3-8(4-6-9)11-16-13(15)18(17-11)12(19)10-2-1-7-20-10/h1-7H,(H2,15,16,17) |
InChI-Schlüssel |
VISYCDMXPVNZOZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















